BenchChemオンラインストアへようこそ!

Dmg-peg 2000

siRNA Delivery Gene Silencing Immunotherapy

DMG-PEG 2000 is the empirically superior PEG-lipid for nucleic acid delivery. Unlike C16/C18 analogs (DSPE-PEG, DSG-PEG) that fail in RNA applications due to excessive membrane anchoring, the C14 dimyristoyl anchor enables rapid in vivo dissociation (t½ <30 min), overcoming the PEG-dilemma. Achieves 90% target gene silencing vs. ≤70% for longer-chain analogs. Delivers consistently higher mRNA transfection independent of ionizable lipid partner (ALC-0315, DLin-MC3, SM-102). Optimal at 1.5 mol% in LNP formulations. Specify DMG-PEG 2000 to maximize functional nucleic acid delivery.

Molecular Formula C34H66O6
Molecular Weight 570.9 g/mol
CAS No. 160743-62-4
Cat. No. B2470196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDmg-peg 2000
CAS160743-62-4
Molecular FormulaC34H66O6
Molecular Weight570.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OCC(COCCOC)OC(=O)CCCCCCCCCCCCC
InChIInChI=1S/C34H66O6/c1-4-6-8-10-12-14-16-18-20-22-24-26-33(35)39-31-32(30-38-29-28-37-3)40-34(36)27-25-23-21-19-17-15-13-11-9-7-5-2/h32H,4-31H2,1-3H3
InChIKeyHYXWVUFYXOOASK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

DMG-PEG 2000 (CAS 160743-62-4): Procurement-Ready Structural and Functional Baseline for mRNA-LNP Formulators


DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) is a fully synthetic, PEGylated short-chain lipid excipient . It is a critical functional component of lipid nanoparticles (LNPs) and liposomes, where its primary roles are to provide steric stabilization, prevent particle aggregation, and prolong systemic circulation time . The molecule consists of a 14-carbon (C14) dimyristoyl glycerol (DMG) lipid anchor and a 2000 Da polyethylene glycol (PEG) chain, which confers amphiphilicity and enables self-assembly into stable nanostructures with a low critical micelle concentration (CMC) in the range of 10⁻⁶ to 10⁻⁵ M [1].

Why DMG-PEG 2000 Cannot Be Substituted with Other PEG-Lipids in Nucleic Acid Delivery Systems


PEG-lipids are not functionally interchangeable excipients; the lipid anchor's acyl chain length and saturation directly dictate critical performance parameters in nucleic acid delivery, including gene silencing efficiency, endosomal escape, and in vivo pharmacokinetics [1]. While PEG-lipids with longer C18 anchors like DSPE-PEG 2000 or DSG-PEG 2000 are common in small-molecule drug delivery, they consistently underperform or fail entirely in RNA-based applications due to excessive membrane anchoring that impedes cytoplasmic release [2]. In contrast, the C14 anchor of DMG-PEG 2000 enables faster lipid exchange and in vivo dissociation, a property essential for overcoming the "PEG-dilemma" and achieving the high transfection and gene silencing efficacy required for mRNA vaccines and siRNA therapeutics [3]. Substituting DMG-PEG 2000 with a C16 or C18 PEG-lipid can lead to a quantifiable loss of potency or complete functional failure [2].

Quantitative Head-to-Head Evidence Guide: DMG-PEG 2000 Differentiation Versus Closest Analogs


Superior Gene Silencing Efficacy of DMG-PEG 2000-LNPs over DSPE-PEG and DPPE-PEG in Macrophage Models

A 2025 study by Elmer et al. directly compared the gene silencing efficacy of siRNA-LNPs formulated with PEG-lipids of varying anchor chain lengths: DMG-PEG (C14), DPPE-PEG (C16), and DSPE-PEG (C18) [1]. In M2-polarized bone marrow-derived macrophages (BMDMs), DMG-PEG LNPs achieved a 90% knockdown of the P2y2 target gene, outperforming both a commercial transfection reagent and the other PEG-lipid formulations [1]. DPPE-PEG LNPs achieved 70% silencing, while DSPE-PEG LNPs were virtually ineffective [1].

siRNA Delivery Gene Silencing Immunotherapy Lipid Nanoparticle

Consistently Higher In Vitro mRNA Transfection Efficacy with DMG-PEG 2000 versus DSG-PEG 2000

A 2025 study by Borah et al. systematically compared the performance of LNPs formulated with DMG-PEG 2000 (C14 anchor) against those made with DSG-PEG 2000 (C18 anchor), using three different ionizable lipids (ALC-0315, DLin-MC3, SM-102) [1]. The research found that DMG-PEG LNPs demonstrated consistently higher in vitro mRNA transfection efficacy in HeLa cells, regardless of which ionizable lipid was used [1]. This in vitro superiority was predictive of and consistent with the in vivo performance across intramuscular, subcutaneous, and intravenous administration routes [1].

mRNA Delivery Transfection Lipid Nanoparticle Vaccine Formulation

Faster In Vivo Dissociation and PEG-Shedding of DMG-PEG 2000 Versus DSPE-PEG 2000

Multiple industry sources, referencing the foundational work of Alnylam Pharmaceuticals, report that the C14 anchor of DMG-PEG 2000 confers a distinct pharmacokinetic advantage over the longer C18 chain of DSPE-PEG 2000 . The key differentiation is the rate of in vivo dissociation from the LNP surface [1]. DMG-PEG 2000, with its shorter anchor, has an in vivo half-life of less than 30 minutes . This rapid shedding is a design feature intended to mitigate the "PEG-dilemma"—specifically, it prevents the PEG layer from permanently blocking cellular uptake and endosomal escape, thereby enabling efficient cytoplasmic delivery of nucleic acid payloads [1].

Pharmacokinetics PEG-Shedding In Vivo Clearance Lipid Nanoparticle

DMG-PEG 2000's Low Critical Micelle Concentration (CMC) for Robust Self-Assembly and Stability

The amphiphilic nature of DMG-PEG 2000 drives its self-assembly into stable nanostructures. The compound exhibits a very low critical micelle concentration (CMC), reported in the range of 10⁻⁶ to 10⁻⁵ M [1]. This low CMC is a key physical property that ensures the formed micelles or LNPs remain stable and intact even upon significant dilution in biological fluids, which is a crucial requirement for in vivo drug delivery applications [1]. While CMC values for other PEG-lipids vary, this low value is characteristic of the strong hydrophobic driving force provided by the C14 DMG tails [2].

Formulation Science Nanoparticle Stability Self-Assembly Critical Micelle Concentration

Formulation Optimization: 1.5% DMG-PEG 2000 Content Identified as Optimal for In Vitro mRNA Transfection

A 2025 study employing a design of experiments (DoE) approach to optimize LNP composition for mRNA delivery identified the optimal molar percentage of DMG-PEG 2000 [1]. The research, which screened twenty-nine PEGylated lipids, found a bell-shaped relationship between PEG-lipid content and transfection efficiency, with the highest in vitro mRNA transfection achieved at a specific DMG-PEG 2000 content [1]. While the study's main goal was to identify DMG-PEG5k as a promising candidate, it established DMG-PEG2k (DMG-PEG 2000) as a benchmark formulation with a defined optimal percentage of 1.5% for in vitro performance [1].

Formulation Optimization Design of Experiments mRNA Delivery Lipid Nanoparticle

Definitive Application Scenarios for DMG-PEG 2000 Based on Verified Comparative Evidence


Formulation of siRNA-LNPs for Gene Silencing Applications Where Efficacy is Critical

In scenarios requiring high-efficiency gene knockdown, such as in the development of novel siRNA therapeutics for oncology or immunology, DMG-PEG 2000 is the empirically superior choice of PEG-lipid. Direct comparative evidence demonstrates that formulations using DMG-PEG 2000 can achieve 90% target gene silencing, whereas analogs like DPPE-PEG and DSPE-PEG show significantly reduced (70%) or negligible efficacy, respectively [1]. This evidence justifies prioritizing DMG-PEG 2000 in procurement to maximize the probability of achieving functional gene silencing in target cells.

Development of mRNA-LNP Vaccines and Therapeutics Requiring High Transfection Efficiency

For mRNA delivery platforms, including vaccines and protein-replacement therapies, DMG-PEG 2000 offers a performance advantage that is robust and independent of the chosen ionizable lipid. Studies confirm that DMG-PEG LNPs consistently yield higher in vitro and in vivo mRNA transfection efficacy than DSG-PEG LNPs across multiple ionizable lipid partners (ALC-0315, DLin-MC3, SM-102) [1]. Additionally, an optimal molar percentage of 1.5% DMG-PEG 2000 has been empirically determined for maximal in vitro mRNA expression, providing a valuable formulation benchmark [2]. This evidence supports the selection of DMG-PEG 2000 as a foundational component for any mRNA-LNP development program.

Nucleic Acid Delivery Systems Designed to Overcome the "PEG-Dilemma"

For applications where endosomal escape and efficient cytoplasmic delivery of nucleic acids are paramount, the rapid in vivo dissociation of DMG-PEG 2000 is a critical design feature. With a reported half-life of less than 30 minutes on the LNP surface, the C14 anchor of DMG-PEG 2000 allows for much faster PEG shedding compared to longer-chain C18 analogs like DSPE-PEG 2000 [1]. This property mitigates the "PEG-dilemma" by preventing the PEG layer from permanently inhibiting cellular uptake and endosomal release [2]. Formulators aiming to optimize for these mechanisms should specify DMG-PEG 2000.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dmg-peg 2000

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.